molecular formula C21H23N3O3 B2793618 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 1010869-17-6

5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No. B2793618
CAS RN: 1010869-17-6
M. Wt: 365.433
InChI Key: IHJLJXJKRLJSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, which are being investigated for their role in treating various neurological disorders.

Mechanism of Action

5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol acts as a selective antagonist of mGluR5, which is a type of glutamate receptor found in the central nervous system. By blocking the activity of mGluR5, this compound can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in excess. This mechanism of action is believed to underlie the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, improving cognitive function, and reducing the levels of oxidative stress and inflammation in the brain. It has also been shown to reduce the levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients.

Advantages and Limitations for Lab Experiments

5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its relatively short half-life in vivo and its potential off-target effects on other glutamate receptors.

Future Directions

There are several potential future directions for research on 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol and related compounds. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders, such as schizophrenia and epilepsy. Finally, there is ongoing research into the use of this compound and related compounds as tools for investigating the role of glutamate receptors in normal brain function and disease.

Synthesis Methods

5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol can be synthesized using a variety of methods, including the reaction of 4-bromophenylhydrazine with ethyl 2-(2-chloroethoxy)benzoate, followed by reaction with morpholine and phenol. Another method involves the reaction of 4-bromophenylhydrazine with 2-(2-chloroethoxy)benzaldehyde, followed by reaction with morpholine and phenol.

Scientific Research Applications

5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

5-(2-morpholin-4-ylethoxy)-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20-14-17(27-13-10-24-8-11-26-12-9-24)6-7-18(20)21-19(15-22-23-21)16-4-2-1-3-5-16/h1-7,14-15,25H,8-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJLJXJKRLJSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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